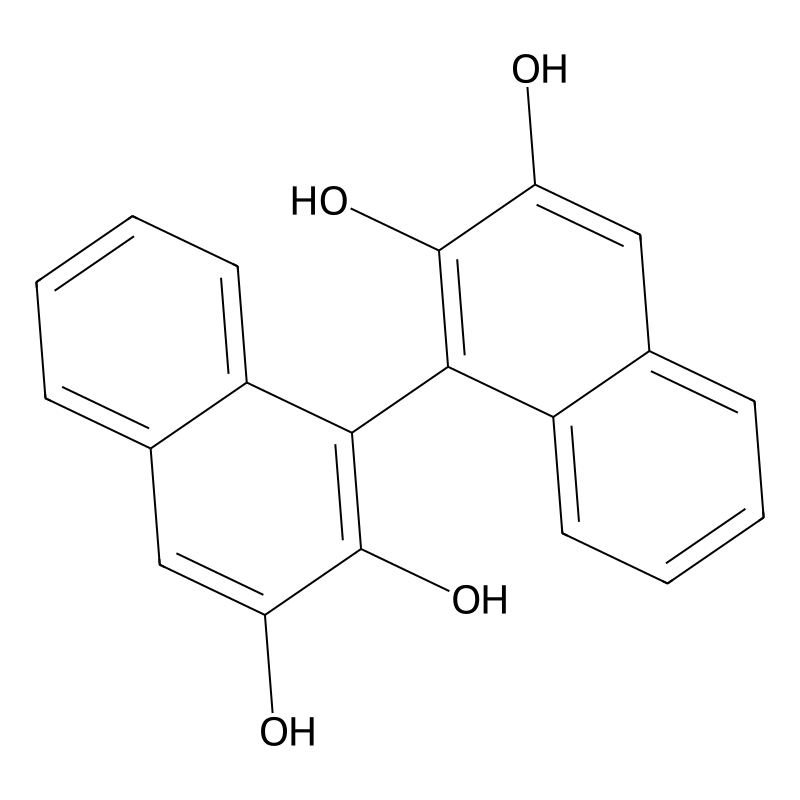

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Asymmetric Catalysis:

THB's chiral structure makes it a promising candidate for asymmetric catalysis, a technique for creating enantiomerically pure molecules crucial for pharmaceuticals and other applications. Studies have shown its effectiveness in various catalytic reactions, including aldol condensations and hydrogenations. PubChem, National Institutes of Health:

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl is an organic compound characterized by its unique binaphthyl structure with four hydroxyl groups located at positions 2 and 3 of each naphthalene unit. Its molecular formula is C20H14O4, and it has a molecular weight of approximately 318.33 g/mol . The compound is notable for its chiral properties, which are significant in various

- Oxidation: Hydroxyl groups can be oxidized to carbonyls or carboxylic acids.

- Esterification: Reaction with acids to form esters.

- Substitution Reactions: The presence of multiple hydroxyl groups allows for regioselective substitutions, particularly in the synthesis of more complex organic molecules .

Research indicates that 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl exhibits biological activities such as:

- Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals.

- Chiral Recognition: It can selectively bind to certain ions and organic molecules, making it useful in chiral separation processes .

- Potential Anticancer Activity: Some studies suggest that derivatives of this compound may have anticancer properties, although further research is needed to confirm these effects .

Several methods exist for synthesizing 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl:

- Direct Hydroxylation: This method involves the hydroxylation of 1,1'-binaphthyl using various oxidizing agents.

- Cyclotrimerization: A more complex approach involves cyclotrimerization reactions that utilize the compound as a precursor .

- Regioselective Substitution Reactions: Using specific reagents to achieve selective substitution at the desired positions on the binaphthyl structure .

The uniqueness of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl lies in its specific arrangement of hydroxyl groups and its resultant reactivity profile. This makes it particularly valuable in chiral synthesis and biological applications compared to its analogs.

Studies have explored the interactions of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl with various ions and organic molecules. Notably:

- It has shown a capacity for binding with potassium ions and other naphthalene derivatives.

- Its ability to form complexes enhances its utility in analytical chemistry and sensor development .

Similar compounds include:

- 2,2'-Binaphthol: Lacks additional hydroxyl groups but shares structural similarities; widely used in asymmetric synthesis.

- 1,1'-Binaphthyl: A simpler structure without hydroxyl groups; serves as a baseline for comparing reactivity.

- 2,2',7,7'-Tetrahydroxy-1,1'-binaphthyl: Contains additional hydroxyl groups at different positions; exhibits different chemical behavior.

Comparison TableCompound Hydroxyl Groups

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl represents a significant member of the binaphthyl family, characterized by its unique structural architecture consisting of two naphthalene units connected at the 1,1' positions with four strategically positioned hydroxyl groups. The molecular formula C₂₀H₁₄O₄ corresponds to a molecular weight of 318.33 g/mol [1] [2] [3] [4]. This compound exhibits the characteristic axial chirality inherent to binaphthyl systems due to restricted rotation around the central carbon-carbon bond connecting the two naphthalene rings [6].

The structural framework of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl consists of two naphthalene units arranged in a non-planar configuration. The Inter-ring bond length is approximately 1.475 Å, which is typical for binaphthyl systems [7]. The dihedral angle between the two naphthalene planes varies depending on substitution patterns but typically ranges from 60-90° for substituted binaphthyls [6] [8]. This twisted conformation is crucial for the compound's chiral properties and contributes to its unique reactivity profile.

The hydroxyl groups are positioned at the 2,2' and 3,3' positions of the respective naphthalene rings, creating adjacent hydroxyl functionalities on each aromatic unit [1] [4]. This specific substitution pattern results in a highly functionalized molecule with significant potential for hydrogen bonding interactions. The IUPAC name for this compound is 1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol, which accurately describes the structural arrangement [4].

Crystal structure determinations of related binaphthyl compounds have provided valuable insights into the solid-state packing arrangements. For the parent 1,1'-binaphthyl system, crystallographic studies reveal monoclinic space group C2/c with unit cell parameters a = 20.98 Å, b = 6.35 Å, c = 10.13 Å, and β = 105.17° [7]. While specific crystal structure data for 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl are limited in the available literature, the molecular geometry is expected to be significantly influenced by the presence of four hydroxyl groups, which can participate in extensive hydrogen bonding networks in the solid state.

Thermal and Spectroscopic Characterization

The thermal properties of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl have been characterized through various analytical techniques, revealing important stability characteristics. Thermogravimetric analysis (TGA) studies on related binaphthyl polymer systems indicate thermal stability up to approximately 400°C under inert nitrogen atmosphere [9]. The compound exhibits air sensitivity, necessitating storage under inert gas conditions to maintain stability [2] [10].

The recommended storage conditions specify room temperature storage, preferably below 15°C, in a cool, dry environment under inert gas atmosphere [2] [10]. The compound demonstrates characteristic thermal decomposition patterns typical of aromatic organic compounds, producing carbon oxides as primary decomposition products under elevated temperatures [11].

Spectroscopic characterization of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl has been accomplished using multiple analytical techniques. Proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterated solvents such as DMSO-d₆ and CDCl₃ confirms the structural assignment through characteristic aromatic proton signals [2] [12] [10]. The ¹H NMR spectrum exhibits signals corresponding to the naphthalene aromatic protons and the hydroxyl protons, providing definitive structural confirmation.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy in DMSO-d₆ reveals the characteristic aromatic carbon signals and quaternary carbons of the binaphthyl framework [2] [12]. The ¹³C NMR data provide valuable information about the electronic environment of the carbon atoms within the molecule.

Infrared (IR) spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The IR spectrum exhibits hydroxyl group stretching vibrations in the range of 3400-3462 cm⁻¹, indicative of the four hydroxyl substituents [2] [12] [13]. Aromatic carbon-carbon stretching vibrations appear at 1566 and 1480 cm⁻¹, confirming the aromatic nature of the binaphthyl system [2] [12] [13].

Mass spectrometry analysis using electrospray ionization (ESI) mode provides the molecular ion peak at m/z 318.3, corresponding to the molecular weight of the compound [4]. This analytical technique confirms the molecular formula and provides additional structural verification.

Ultraviolet-visible (UV-Vis) spectroscopy in acetonitrile/water mixtures reveals characteristic absorption patterns typical of binaphthyl chromophoric systems [14]. The UV-Vis spectrum provides information about the electronic transitions within the conjugated aromatic framework.

Solubility and Stability Under Ambient Conditions

The solubility characteristics of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl reflect the typical behavior of highly conjugated aromatic compounds with multiple hydroxyl functionalities. The compound exhibits extremely low solubility in water, which is consistent with its predominantly aromatic character [15] [11] [16]. This limited aqueous solubility is typical for binaphthyl derivatives and results from the hydrophobic nature of the extended aromatic system.

In contrast, the compound demonstrates appreciable solubility in specific organic solvents. It is soluble in dimethyl sulfoxide (DMSO), hot methanol, and quinoline [17] [18]. The enhanced solubility in hot methanol compared to ambient temperature conditions suggests that thermal energy facilitates the dissolution process, likely by disrupting intermolecular hydrogen bonding interactions in the solid state [17] [18].

The stability of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl under ambient conditions is significantly influenced by environmental factors. The compound exhibits marked air sensitivity, requiring storage under inert atmosphere conditions such as nitrogen or argon [2] [10]. This air sensitivity is attributed to the potential oxidation of the hydroxyl groups and possible degradation of the aromatic system under oxidative conditions.

Temperature stability studies indicate that the compound remains stable at room temperature when stored under appropriate inert conditions [2] [10] [9]. However, thermal decomposition becomes significant at elevated temperatures, with related binaphthyl compounds showing decomposition onset around 400°C [9]. The thermal stability is sufficient for most synthetic applications and storage requirements under controlled conditions.

Light sensitivity considerations suggest storing the compound in dark conditions as a general precautionary measure, consistent with recommendations for organic compounds containing extended conjugated systems [16]. While specific photostability data are not extensively reported, protection from light exposure is advisable to prevent potential photodegradation reactions.

Moisture sensitivity, while not explicitly documented, is inferred based on the presence of multiple hydroxyl groups, which can participate in hydrolysis reactions under certain conditions. The storage recommendations emphasize dry conditions to minimize potential moisture-related degradation [2] [10].

The recommended storage protocol specifies maintaining the compound under inert gas atmosphere at temperatures below 15°C in dry conditions [2] [10]. These stringent storage requirements ensure maximum stability and prevent degradation through oxidation, hydrolysis, or thermal decomposition pathways.

Under thermal decomposition conditions, the compound produces carbon oxides as primary decomposition products, following typical degradation patterns observed for aromatic organic compounds [11]. This information is valuable for safety considerations and waste management protocols in laboratory and industrial applications.

XLogP3

4.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Wikipedia

[1,1'-Binaphthalene]-2,2',3,3'-tetrol

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Hydroxyl Groups |

2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl represents a significant member of the binaphthyl family, characterized by its unique structural architecture consisting of two naphthalene units connected at the 1,1' positions with four strategically positioned hydroxyl groups. The molecular formula C₂₀H₁₄O₄ corresponds to a molecular weight of 318.33 g/mol [1] [2] [3] [4]. This compound exhibits the characteristic axial chirality inherent to binaphthyl systems due to restricted rotation around the central carbon-carbon bond connecting the two naphthalene rings [6]. The structural framework of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl consists of two naphthalene units arranged in a non-planar configuration. The Inter-ring bond length is approximately 1.475 Å, which is typical for binaphthyl systems [7]. The dihedral angle between the two naphthalene planes varies depending on substitution patterns but typically ranges from 60-90° for substituted binaphthyls [6] [8]. This twisted conformation is crucial for the compound's chiral properties and contributes to its unique reactivity profile. The hydroxyl groups are positioned at the 2,2' and 3,3' positions of the respective naphthalene rings, creating adjacent hydroxyl functionalities on each aromatic unit [1] [4]. This specific substitution pattern results in a highly functionalized molecule with significant potential for hydrogen bonding interactions. The IUPAC name for this compound is 1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol, which accurately describes the structural arrangement [4]. Crystal structure determinations of related binaphthyl compounds have provided valuable insights into the solid-state packing arrangements. For the parent 1,1'-binaphthyl system, crystallographic studies reveal monoclinic space group C2/c with unit cell parameters a = 20.98 Å, b = 6.35 Å, c = 10.13 Å, and β = 105.17° [7]. While specific crystal structure data for 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl are limited in the available literature, the molecular geometry is expected to be significantly influenced by the presence of four hydroxyl groups, which can participate in extensive hydrogen bonding networks in the solid state. Thermal and Spectroscopic CharacterizationThe thermal properties of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl have been characterized through various analytical techniques, revealing important stability characteristics. Thermogravimetric analysis (TGA) studies on related binaphthyl polymer systems indicate thermal stability up to approximately 400°C under inert nitrogen atmosphere [9]. The compound exhibits air sensitivity, necessitating storage under inert gas conditions to maintain stability [2] [10]. The recommended storage conditions specify room temperature storage, preferably below 15°C, in a cool, dry environment under inert gas atmosphere [2] [10]. The compound demonstrates characteristic thermal decomposition patterns typical of aromatic organic compounds, producing carbon oxides as primary decomposition products under elevated temperatures [11]. Spectroscopic characterization of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl has been accomplished using multiple analytical techniques. Proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterated solvents such as DMSO-d₆ and CDCl₃ confirms the structural assignment through characteristic aromatic proton signals [2] [12] [10]. The ¹H NMR spectrum exhibits signals corresponding to the naphthalene aromatic protons and the hydroxyl protons, providing definitive structural confirmation. Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy in DMSO-d₆ reveals the characteristic aromatic carbon signals and quaternary carbons of the binaphthyl framework [2] [12]. The ¹³C NMR data provide valuable information about the electronic environment of the carbon atoms within the molecule. Infrared (IR) spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The IR spectrum exhibits hydroxyl group stretching vibrations in the range of 3400-3462 cm⁻¹, indicative of the four hydroxyl substituents [2] [12] [13]. Aromatic carbon-carbon stretching vibrations appear at 1566 and 1480 cm⁻¹, confirming the aromatic nature of the binaphthyl system [2] [12] [13]. Mass spectrometry analysis using electrospray ionization (ESI) mode provides the molecular ion peak at m/z 318.3, corresponding to the molecular weight of the compound [4]. This analytical technique confirms the molecular formula and provides additional structural verification. Ultraviolet-visible (UV-Vis) spectroscopy in acetonitrile/water mixtures reveals characteristic absorption patterns typical of binaphthyl chromophoric systems [14]. The UV-Vis spectrum provides information about the electronic transitions within the conjugated aromatic framework. Solubility and Stability Under Ambient ConditionsThe solubility characteristics of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl reflect the typical behavior of highly conjugated aromatic compounds with multiple hydroxyl functionalities. The compound exhibits extremely low solubility in water, which is consistent with its predominantly aromatic character [15] [11] [16]. This limited aqueous solubility is typical for binaphthyl derivatives and results from the hydrophobic nature of the extended aromatic system. In contrast, the compound demonstrates appreciable solubility in specific organic solvents. It is soluble in dimethyl sulfoxide (DMSO), hot methanol, and quinoline [17] [18]. The enhanced solubility in hot methanol compared to ambient temperature conditions suggests that thermal energy facilitates the dissolution process, likely by disrupting intermolecular hydrogen bonding interactions in the solid state [17] [18]. The stability of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl under ambient conditions is significantly influenced by environmental factors. The compound exhibits marked air sensitivity, requiring storage under inert atmosphere conditions such as nitrogen or argon [2] [10]. This air sensitivity is attributed to the potential oxidation of the hydroxyl groups and possible degradation of the aromatic system under oxidative conditions. Temperature stability studies indicate that the compound remains stable at room temperature when stored under appropriate inert conditions [2] [10] [9]. However, thermal decomposition becomes significant at elevated temperatures, with related binaphthyl compounds showing decomposition onset around 400°C [9]. The thermal stability is sufficient for most synthetic applications and storage requirements under controlled conditions. Light sensitivity considerations suggest storing the compound in dark conditions as a general precautionary measure, consistent with recommendations for organic compounds containing extended conjugated systems [16]. While specific photostability data are not extensively reported, protection from light exposure is advisable to prevent potential photodegradation reactions. Moisture sensitivity, while not explicitly documented, is inferred based on the presence of multiple hydroxyl groups, which can participate in hydrolysis reactions under certain conditions. The storage recommendations emphasize dry conditions to minimize potential moisture-related degradation [2] [10]. The recommended storage protocol specifies maintaining the compound under inert gas atmosphere at temperatures below 15°C in dry conditions [2] [10]. These stringent storage requirements ensure maximum stability and prevent degradation through oxidation, hydrolysis, or thermal decomposition pathways. Under thermal decomposition conditions, the compound produces carbon oxides as primary decomposition products, following typical degradation patterns observed for aromatic organic compounds [11]. This information is valuable for safety considerations and waste management protocols in laboratory and industrial applications. XLogP3 4.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation] Pictograms

Irritant Wikipedia

[1,1'-Binaphthalene]-2,2',3,3'-tetrol

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|